molecular formula C24H23N3O5S B3579460 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

Cat. No.: B3579460
M. Wt: 465.5 g/mol
InChI Key: IKWFMPAZKSVUJE-UHFFFAOYSA-N
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Description

1-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-2,2-diphenyl-1-ethanone is a structurally complex molecule featuring a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 2,2-diphenylethanone moiety. The 4-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-15-17-26(18-16-25)33(31,32)22-13-11-21(12-14-22)27(29)30/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWFMPAZKSVUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Sulfonyl-Piperazine Derivatives

  • 1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-piperazine (CAS 359023-54-4): Substituents: The methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound. Methoxy groups enhance lipophilicity, whereas nitro groups may improve binding to polar targets . Steric Effects: The diphenylmethyl group in this analogue introduces steric hindrance comparable to the diphenylethanone in the target compound, but the absence of a ketone moiety reduces hydrogen-bonding capacity .
  • 1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine :

    • Substituents : The acetyl group is moderately electron-withdrawing but less polar than nitro. The methyl group on piperazine may reduce solubility compared to the unsubstituted piperazine in the target compound .
    • Applications : Acetylated derivatives are often intermediates in drug synthesis, whereas nitro-substituted compounds may exhibit enhanced stability in oxidative environments .

Piperazino-Ethanone Analogues

  • 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1): Substituents: The fluorophenyl group increases metabolic stability and lipophilicity compared to the diphenyl groups in the target compound. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .

Physicochemical Properties

Property Target Compound 1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-piperazine 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone
Molecular Weight (g/mol) ~495 (estimated) 417.5 417.5
H-Bond Acceptors 6 (nitro: 2, sulfonyl: 2) 5 5
Key Functional Groups Nitro, sulfonyl, diphenylethanone Methoxy, sulfonyl, diphenylmethyl Fluorophenyl, oxime, benzhydryl
Solubility Low (steric bulk, nitro) Moderate (methoxy enhances polarity) Low (fluorine reduces aqueous solubility)

Stability and Reactivity

  • Nitro Group Stability : The 4-nitrophenyl group may render the compound susceptible to reduction under physiological conditions, unlike methoxy or acetyl analogues .
  • Steric Protection: The diphenylethanone group may shield the piperazine core from metabolic degradation compared to less bulky analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 2
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1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

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